molecular formula C20H21N3O6 B2534432 4-ethoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 891121-34-9

4-ethoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2534432
CAS RN: 891121-34-9
M. Wt: 399.403
InChI Key: NBWRZMSZEGEUHE-UHFFFAOYSA-N
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Description

The compound 4-ethoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a benzamide derivative that is likely to possess a range of biological activities. Benzamide derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and gastrokinetic effects. The presence of a 1,3,4-oxadiazol moiety within the structure of such compounds is often associated with significant biological activity, as seen in various studies on similar molecules [

Scientific Research Applications

Anticancer Evaluation

A study by Ravinaik et al. (2021) discussed the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for anticancer activity against multiple cancer cell lines. The compounds showed moderate to excellent anticancer activity, with some derivatives performing better than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial Activities

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds exhibited good or moderate activities against tested microorganisms, showcasing the potential of such structures in developing new antimicrobial agents (Bektaş et al., 2007).

Nematocidal Activity

Liu et al. (2022) reported on the synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group and evaluated their nematocidal activities. Some compounds showed promising activity against Bursaphelenchus xylophilus, indicating their potential as lead compounds for nematicide development (Liu et al., 2022).

Herbicidal Activities

Research by Bao (2008) involved the synthesis of 4-alkoxy/benzyloxyphenyltetrazoles and 1,3,4-oxadiazoles, which were tested for herbicidal activity. Some of the synthesized compounds displayed good herbicidal activity on specific plant species, highlighting their potential in agricultural applications (Bao, 2008).

Antidiabetic Screening

Lalpara et al. (2021) synthesized a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and evaluated them for antidiabetic activity using the α-amylase inhibition assay. This study contributes to the search for new antidiabetic agents (Lalpara et al., 2021).

properties

IUPAC Name

4-ethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-5-28-14-8-6-12(7-9-14)18(24)21-20-23-22-19(29-20)13-10-15(25-2)17(27-4)16(11-13)26-3/h6-11H,5H2,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWRZMSZEGEUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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